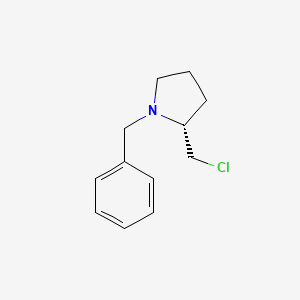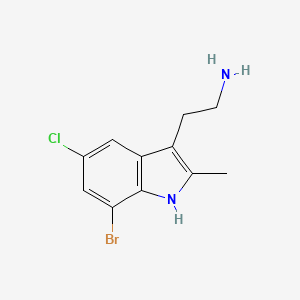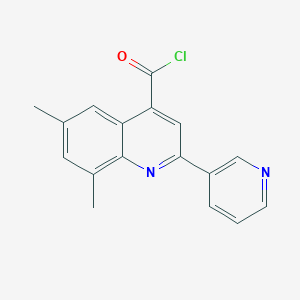
3-amino-6-bromo-3H-pyridin-2-one;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-6-bromo-3H-pyridin-2-one;hydrobromide is a chemical compound with the molecular formula C5H6Br2N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-amino-6-bromo-3H-pyridin-2-one;hydrobromide can be synthesized through the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile . The reaction involves the substitution of a hydrogen atom with a bromine atom on the pyridine ring, resulting in the formation of 3-amino-6-bromopyridine. This intermediate can then be converted to this compound by reacting it with hydrobromic acid.
Industrial Production Methods
The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The use of N-bromosuccinimide as a brominating agent ensures high selectivity and yield. The reaction is carried out in a suitable solvent, such as acetonitrile, and the product is purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-6-bromo-3H-pyridin-2-one;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives, and reduction reactions can be used to modify its structure.
Polymerization Reactions: It can undergo polymerization via Buchwald–Hartwig amination in the presence of sodium tert-butoxide and XPhos ligand, yielding polyaminopyridines.
Common Reagents and Conditions
N-bromosuccinimide: Used for bromination reactions.
Hydrobromic Acid: Used to convert intermediates to the hydrobromide form.
Sodium tert-butoxide and XPhos: Used in polymerization reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and polyaminopyridines.
Aplicaciones Científicas De Investigación
3-amino-6-bromo-3H-pyridin-2-one;hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-amino-6-bromo-3H-pyridin-2-one;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can interfere with bacterial membrane permeability, inhibit protein synthesis, and induce DNA damage . These actions contribute to its antimicrobial properties and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-6-bromopyridine: A closely related compound with similar chemical properties.
3-amino-2-bromopyridine: Another similar compound used in various chemical reactions.
Uniqueness
3-amino-6-bromo-3H-pyridin-2-one;hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo polymerization and its potential antimicrobial activity make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C5H6Br2N2O |
|---|---|
Peso molecular |
269.92 g/mol |
Nombre IUPAC |
3-amino-6-bromo-3H-pyridin-2-one;hydrobromide |
InChI |
InChI=1S/C5H5BrN2O.BrH/c6-4-2-1-3(7)5(9)8-4;/h1-3H,7H2;1H |
Clave InChI |
SWWHZOAMCJUICI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=O)C1N)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12347053.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12347056.png)




![Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate](/img/structure/B12347087.png)

![Hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12347101.png)
![1-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B12347104.png)
![[3-(4-Methoxycarbonylphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 3-methoxybenzoate](/img/structure/B12347109.png)
![(3S,5S,8R,9S,10S,13S,14S,E)-17-hydrazono-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12347118.png)
![4-oxo-3aH-thieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B12347122.png)

